8-Bromo-5-(trifluoromethoxy)quinoline
Description
Chemical Identity and Nomenclature
8-Bromo-5-(trifluoromethoxy)quinoline is characterized by its precise chemical identity and systematic nomenclature within the International Union of Pure and Applied Chemistry guidelines. The compound bears the Chemical Abstracts Service registry number 1133115-91-9, which serves as its unique identifier in chemical databases and literature. According to ChemSpider records, the molecular formula is established as C₁₀H₅BrF₃NO, with an average molecular mass of 292.054 daltons and a monoisotopic mass of 290.950661 daltons. The systematic name follows the quinoline numbering system, where the bromine substituent occupies position 8 and the trifluoromethoxy group is located at position 5 of the quinoline ring system.
The compound's nomenclature varies across different chemical databases and suppliers, with alternative designations including "Quinoline, 8-bromo-5-(trifluoromethoxy)-" as recorded in the American Chemical Society Index Name format. International variations include the German designation "8-Brom-5-(trifluormethoxy)chinolin" and the French equivalent "8-Bromo-5-(trifluorométhoxy)quinoléine". The Molecular Design Limited number assigned to this compound is MFCD11855905, which facilitates its identification across various chemical databases and commercial suppliers.
The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as FC(F)(F)OC1=C2C=CC=NC2=C(Br)C=C1, which provides a text-based description of the molecular connectivity. Commercial suppliers typically offer this compound with purity levels of 98%, reflecting the high-quality standards required for research applications.
Historical Context and Development
The development of this compound must be understood within the broader historical context of quinoline chemistry and fluorinated organic compounds. Quinoline itself was first discovered and isolated by Friedlieb Ferdinard Runge from coal tar in 1834, marking the beginning of systematic quinoline research. This foundational discovery established quinoline as a member of the alkaloid family and identified it as a secondary metabolite under nitrogen-containing natural products. The historical significance of quinoline derivatives became apparent through their early therapeutic applications, with cinchocaine being the first local anesthetic synthesized from the quinoline-based group.
The introduction of halogenated quinoline derivatives followed the recognition of the enhanced biological activities that could be achieved through strategic substitution patterns. The development of trifluoromethoxy-containing compounds represents a more recent advancement in medicinal chemistry, driven by the understanding that trifluoromethoxy groups can significantly alter the physicochemical properties of organic molecules. These groups are recognized for their outstanding electronegativity and high lipophilicity, making them valuable modifications in pharmaceutical development.
The specific development of this compound emerged from advances in selective trifluoromethoxylation methodologies. Research has demonstrated that trifluoromethoxy groups are becoming increasingly important in pharmaceuticals, agrochemicals, and material sciences due to their unique electronic properties. The introduction of trifluoromethoxy groups into heteroarenes, particularly quinoline derivatives, has been identified as being of paramount importance in organic molecule design. Notable pharmaceutical examples containing trifluoromethoxy groups include Riluzole, the first approved drug for treating patients with neurological diseases such as amyotrophic lateral sclerosis, and Celikalim, a potent potassium channel opener in human airway smooth muscles.
Significance in Heterocyclic Chemistry Research
This compound occupies a position of considerable significance within heterocyclic chemistry research, representing the convergence of multiple important structural motifs. Quinoline derivatives are recognized as privileged scaffolds that emerge as significant assembly motifs for the creation of novel pharmacological molecules among heterocyclic compounds. The compound exemplifies the strategic incorporation of fluorinated functional groups into heterocyclic frameworks, a research area that has gained substantial momentum due to the unique properties imparted by fluorine-containing substituents.
Research has established that heterocyclic compounds are found in the total structure of at least four out of the five top-selling drugs in the United States, demonstrating their vital role in pharmaceutical processes. The quinoline core framework exists in many naturally occurring biologically active entities, and functionalized quinoline moieties are highly essential pharmacophoric motifs with undeniable therapeutic propensity. The incorporation of trifluoromethoxy groups represents a strategic modification that can enhance various pharmacological properties.
The significance of the trifluoromethyl and trifluoromethoxy motifs in heterocyclic chemistry has been extensively documented. Research indicates that nitrogen-trifluoromethyl azoles show higher lipophilicity and latent increased metabolic stability compared with their nitrogen-methyl counterparts, illustrating the potential of fluorinated motifs. The trifluoromethyl group is widely recognized for its significant role in medicinal chemistry and material science due to its unique electronic and steric properties that can alter various physiochemical properties of the parent molecule, such as lipophilicity, acidity, and hydrogen bonding capabilities.
The compound serves as a valuable building block in the synthesis of more complex heterocyclic systems. Commercial suppliers classify it as a heterocyclic building block research chemical, indicating its utility in synthetic chemistry applications. The availability of high-purity samples from multiple commercial sources demonstrates the established demand for this compound in research settings, with suppliers offering quantities ranging from 250 milligrams to several grams with purities typically at 98%.
Position Within the Quinoline Derivative Classification System
This compound occupies a specific position within the comprehensive classification system of quinoline derivatives, characterized by its dual halogen and perfluorinated ether substituents. Within the broader quinoline derivative family, this compound belongs to the subclass of polysubstituted quinolines that contain both halogen and fluorinated alkoxy functional groups. The systematic classification places it among the 8-haloquinoline derivatives, specifically within the 8-bromoquinoline subset, while simultaneously categorizing it as a 5-alkoxy-substituted quinoline due to the trifluoromethoxy group.
The quinoline derivative classification system recognizes multiple structural categories based on substitution patterns and functional group types. Quinoline derivatives have been developed through numerous synthetic routes due to their wide range of biological and pharmacological activities. The various quinoline derivatives are utilized in the synthesis of drugs with antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities. Within this pharmaceutical classification framework, this compound represents a specialized subset designed for specific research applications.
The compound's position is further defined by comparison with closely related structural analogs. The quinoline derivative database includes various brominated quinolines such as 8-bromoquinoline and 6-chloroquinoline, demonstrating the systematic exploration of halogen substitution patterns. The trifluoromethoxy substitution distinguishes this compound from simpler halogenated quinolines and places it within the advanced fluorinated derivative category.
| Classification Parameter | Category | Specific Designation |
|---|---|---|
| Base Heterocycle | Quinoline | Bicyclic nitrogen heterocycle |
| Halogen Substitution | 8-Position | Bromine |
| Alkoxy Substitution | 5-Position | Trifluoromethoxy |
| Molecular Class | Polysubstituted Quinoline | Dual functional group |
| Research Application | Building Block | Heterocyclic synthesis |
| Commercial Classification | Research Chemical | 98% Purity Standard |
Recent advances in quinoline chemistry have led to the recognition of specific substitution patterns that confer enhanced properties. The combination of bromine at position 8 and trifluoromethoxy at position 5 represents a strategic arrangement that balances electronic effects with steric considerations. Research has shown that the introduction of trifluoromethoxy groups into quinoline derivatives is especially useful for drugs and agrochemicals, positioning this compound within the pharmaceutically relevant subset of quinoline derivatives.
Structure
2D Structure
Properties
IUPAC Name |
8-bromo-5-(trifluoromethoxy)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3NO/c11-7-3-4-8(16-10(12,13)14)6-2-1-5-15-9(6)7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZNMBQBMIYTGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674886 | |
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-91-9 | |
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-5-(trifluoromethoxy)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00674886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of 5-(trifluoromethoxy)quinoline
The most straightforward approach involves the selective bromination of 5-(trifluoromethoxy)quinoline at the 8-position. Bromination reagents commonly used include bromine (Br₂) or N-bromosuccinimide (NBS), with the reaction typically carried out in inert organic solvents such as dichloromethane or chloroform under controlled temperature (0–80°C) to ensure regioselectivity and minimize polybromination.
-
- Brominating agent: NBS or Br₂
- Solvent: Dichloromethane (DCM) or chloroform
- Temperature: 0–25°C for initial addition, then reflux or ambient temperature for completion
- Time: Several hours under stirring
Mechanism: Electrophilic aromatic substitution targeting the 8-position due to electronic and steric effects from the trifluoromethoxy group at position 5.
An alternative synthetic route involves first brominating quinoline at the 8-position, followed by introduction of the trifluoromethoxy group at the 5-position via nucleophilic aromatic substitution or metal-catalyzed coupling.
Trifluoromethoxylation reagents:
- Silver trifluoromethoxide (AgOCF₃) in the presence of copper(I) iodide (CuI) as a catalyst
- Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- Temperature: ~100°C
Catalysts: CuI with ligands such as 1,10-phenanthroline to enhance coupling efficiency.
Reaction type: Copper-catalyzed nucleophilic aromatic substitution (SNAr) or cross-coupling to install the trifluoromethoxy group selectively.
Suzuki–Miyaura Cross-Coupling
Another advanced method involves Suzuki–Miyaura cross-coupling reactions between bromoquinoline derivatives and trifluoromethoxy-substituted arylboronic acids to construct the desired substitution pattern.
- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄)
- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
- Solvent: Toluene, ethanol, or mixtures thereof
- Temperature: 80–110°C
- Advantages: High regioselectivity and tolerance to functional groups, scalable for industrial production.
| Parameter | Optimal Conditions | Notes and Observations |
|---|---|---|
| Bromination reagent | NBS (0 °C to RT) or Br₂ (0–25 °C) | NBS preferred for milder conditions and better selectivity |
| Bromination solvent | Dichloromethane or chloroform | Solvent polarity affects regioselectivity |
| Bromination time | 2–6 hours | Reaction monitored by TLC or NMR |
| Trifluoromethoxylation catalyst | CuI with 1,10-phenanthroline ligand | Enhances coupling efficiency |
| Trifluoromethoxylation solvent | Anhydrous DMF or DMSO | Anhydrous conditions critical to avoid hydrolysis |
| Trifluoromethoxylation temperature | ~100 °C | Excess heat (>120 °C) can decompose trifluoromethoxy group |
| Suzuki coupling catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Ligand choice influences yield and selectivity |
| Suzuki coupling base | K₂CO₃ or Cs₂CO₃ | Base strength affects reaction rate |
| Suzuki coupling solvent | Toluene, ethanol, or mixtures | Solvent choice affects solubility and reaction kinetics |
| Purification method | Column chromatography (silica gel, hexane/EtOAc) | Required to separate regioisomers and by-products |
Nuclear Magnetic Resonance (NMR):
- ^1H NMR and ^13C NMR are essential for confirming substitution positions and purity.
- Monitoring reaction progress via ^1H NMR helps optimize reaction time and conditions.
High-Resolution Mass Spectrometry (HRMS):
- Confirms molecular weight and presence of bromine and trifluoromethoxy substituents.
High-Performance Liquid Chromatography (HPLC):
- Ensures purity ≥95%, critical for biological applications.
-
- Used when necessary to resolve structural ambiguities.
The presence of the trifluoromethoxy group significantly influences the electronic properties of the quinoline ring, affecting regioselectivity during bromination.
Copper-catalyzed trifluoromethoxylation reactions require strictly anhydrous conditions to prevent hydrolysis and maximize yield.
Bromination at the 8-position adjacent to the trifluoromethoxy group requires careful temperature control to avoid polybromination or decomposition.
Suzuki–Miyaura cross-coupling provides a versatile and scalable method for constructing substituted quinolines with high regioselectivity and yield.
Industrial synthesis optimizes these reactions for scale, yield, and purity, often using automated equipment and continuous monitoring.
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Bromination of 5-(trifluoromethoxy)quinoline | 5-(trifluoromethoxy)quinoline | NBS or Br₂, DCM | 0–25 °C, 2–6 h | Simple, direct | Regioselectivity challenges |
| Trifluoromethoxylation of 8-bromoquinoline | 8-bromoquinoline | AgOCF₃, CuI, 1,10-phenanthroline | 100 °C, anhydrous DMF | Selective CF₃O introduction | Requires dry conditions |
| Suzuki–Miyaura cross-coupling | Bromoquinoline + CF₃O-arylboronic acid | Pd catalyst, K₂CO₃, toluene/ethanol | 80–110 °C | High selectivity and scalability | Requires expensive catalysts |
The preparation of 8-bromo-5-(trifluoromethoxy)quinoline relies on adapting established quinoline functionalization techniques, primarily selective bromination and trifluoromethoxylation, or alternatively, cross-coupling strategies. Optimization of reaction conditions such as temperature, solvent, catalyst, and reagent stoichiometry is critical to achieving high yield and purity. Analytical techniques including NMR, HRMS, and HPLC are indispensable for monitoring synthesis and confirming product identity. These methods provide a robust foundation for both laboratory-scale synthesis and industrial production of this valuable quinoline derivative.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-5-(trifluoromethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium carbonate (K2CO3) in solvents like ethanol or tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 5-(trifluoromethoxy)-8-phenylquinoline .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-5-(trifluoromethoxy)quinoline has shown promise as a precursor for developing pharmaceuticals. Its structure allows it to interact with biological macromolecules, potentially leading to the discovery of new therapeutic agents.
Material Science
The unique chemical properties of this compound make it suitable for applications in material science. Its ability to act as a building block in organic electronics and sensor design has been explored, particularly due to its electronic properties imparted by the trifluoromethoxy group.
Agrochemicals
This compound can also be utilized in the development of agrochemicals, where its biological activity can contribute to the formulation of effective pesticides or herbicides. The incorporation of fluorinated groups often enhances the stability and effectiveness of agrochemical products .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study on quinoline derivatives demonstrated that certain compounds exhibited higher efficacy against Mycobacterium tuberculosis than traditional treatments like isoniazid. This suggests a promising avenue for further research into this compound’s potential as an antimicrobial agent.
- Anticancer Activity Investigation : A review focusing on quinoline derivatives indicated that compounds such as quinoline-5,8-diones showed significant antiproliferative effects against various cancer cell lines. Although direct studies on this compound are sparse, its structural similarities imply potential anticancer activity worth exploring.
Future Research Directions
Given the promising preliminary findings regarding its biological activities and chemical properties, future research could focus on:
- In-depth Biological Testing : Investigating specific mechanisms of action against various pathogens and cancer cell lines.
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity for industrial applications.
- Exploration in Material Science : Assessing its applicability in developing advanced materials for electronics and sensors.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethoxy)quinoline is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
8-Bromo-5-(trifluoromethoxy)quinoline is a quinoline derivative characterized by its unique chemical structure, which includes a bromine atom and a trifluoromethoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and antiviral properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and future research directions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 276.05 g/mol. The presence of the bromine and trifluoromethoxy groups enhances its reactivity and potential biological interactions. The structural features of this compound are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 276.05 g/mol |
| Functional Groups | Bromine, trifluoromethoxy |
| Chemical Class | Quinoline derivative |
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. It has been shown to induce apoptosis in various cancer cell lines, including those derived from leukemia, melanoma, and non-small cell lung cancer. The compound appears to act by modulating key signaling pathways involved in cell proliferation and survival.
A notable study demonstrated that this compound induced G0/G1 phase arrest in cancer cells, leading to a reduction in the S and G2/M phases of the cell cycle. This mechanism suggests that it may inhibit tumor growth by preventing cells from progressing through critical phases of division .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The exact mechanism of action is not fully elucidated but may involve interference with bacterial cell wall synthesis or function .
Antiviral Activity
Emerging evidence points to the potential antiviral effects of this compound. It may inhibit viral replication at early stages without being virucidal itself. This characteristic could make it useful in therapeutic settings for managing viral infections.
Case Studies
- Anticancer Activity : In a study involving A549 lung cancer cells, treatment with this compound resulted in a significant increase in late apoptosis/necrosis (93% ± 3.29). This was accompanied by a marked decrease in cell viability, suggesting strong anticancer potential .
- Antimicrobial Efficacy : A recent investigation into its antibacterial properties revealed that this compound effectively inhibited the growth of Gram-positive bacteria, indicating its potential as a therapeutic agent against bacterial infections.
The precise mechanisms underlying the biological activities of this compound remain to be fully characterized. However, it is believed that the compound interacts with specific molecular targets within cells, potentially inhibiting key enzymes or disrupting cellular signaling pathways involved in proliferation and survival.
Future Research Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and purity.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating detailed molecular mechanisms to identify specific targets within cancerous and microbial cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
